molecular formula C24H19NO5S B12190118 3-phenyl-N-[2-(phenylcarbonyl)phenyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

3-phenyl-N-[2-(phenylcarbonyl)phenyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

Cat. No.: B12190118
M. Wt: 433.5 g/mol
InChI Key: RJSSRVSBNCEYEF-UHFFFAOYSA-N
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Description

3-phenyl-N-[2-(phenylcarbonyl)phenyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a complex organic compound with a unique structure that includes both aromatic and heterocyclic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-[2-(phenylcarbonyl)phenyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide typically involves multi-step organic reactions. One common method includes the formation of the oxathiine ring through a cyclization reaction, followed by the introduction of the phenyl and carbonyl groups under controlled conditions. Specific reagents and catalysts are used to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-[2-(phenylcarbonyl)phenyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Aromatic substitution reactions can introduce different functional groups onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

3-phenyl-N-[2-(phenylcarbonyl)phenyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-phenyl-N-[2-(phenylcarbonyl)phenyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cinnamaldehyde: Shares the aromatic structure but differs in functional groups.

    Cinnamyl Alcohol: Similar aromatic structure with different functional groups.

    β-Methylstyrene: Contains a similar aromatic ring but with different substituents.

    Cinnamic Acid: Similar aromatic structure with a carboxylic acid group.

Uniqueness

3-phenyl-N-[2-(phenylcarbonyl)phenyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is unique due to its combination of aromatic and heterocyclic elements, along with the presence of both carbonyl and sulfone groups

Properties

Molecular Formula

C24H19NO5S

Molecular Weight

433.5 g/mol

IUPAC Name

N-(2-benzoylphenyl)-4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C24H19NO5S/c26-21(17-9-3-1-4-10-17)19-13-7-8-14-20(19)25-24(27)22-23(18-11-5-2-6-12-18)31(28,29)16-15-30-22/h1-14H,15-16H2,(H,25,27)

InChI Key

RJSSRVSBNCEYEF-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)C(=C(O1)C(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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